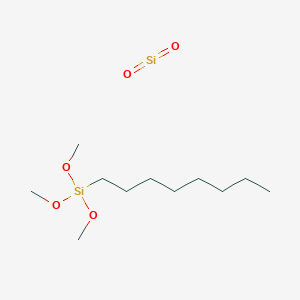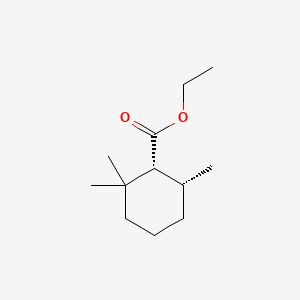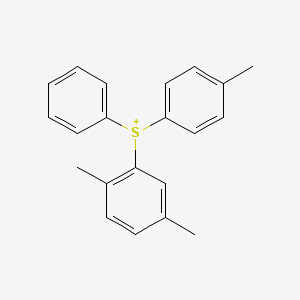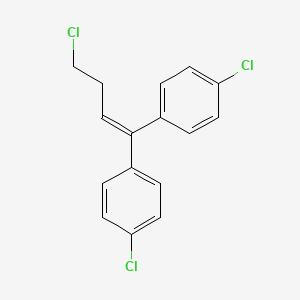
1,1'-(4-Chloro-1-buten-1-ylidene)bis(4-chlorobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(4-Chloro-1-buten-1-ylidene)bis(4-chlorobenzene) is an organic compound with the molecular formula C16H12Cl2 It is characterized by the presence of two chlorobenzene rings connected by a butenylidene bridge, with chlorine atoms attached to the benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4-Chloro-1-buten-1-ylidene)bis(4-chlorobenzene) typically involves the reaction of 4-chlorobenzyl chloride with 4-chlorobenzylideneacetone under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the butenylidene bridge. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of 1,1’-(4-Chloro-1-buten-1-ylidene)bis(4-chlorobenzene) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to remove any impurities and obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(4-Chloro-1-buten-1-ylidene)bis(4-chlorobenzene) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of the corresponding alcohols.
Substitution: The chlorine atoms on the benzene rings can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
1,1’-(4-Chloro-1-buten-1-ylidene)bis(4-chlorobenzene) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1’-(4-Chloro-1-buten-1-ylidene)bis(4-chlorobenzene) involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(4-Chloro-1-butenylidene)bis(4-fluorobenzene): Similar structure but with fluorine atoms instead of chlorine.
1,1’-(4-Chloro-1-butenylidene)bis(4-bromobenzene): Similar structure but with bromine atoms instead of chlorine.
1,1’-(4-Chloro-1-butenylidene)bis(4-iodobenzene): Similar structure but with iodine atoms instead of chlorine.
Uniqueness
1,1’-(4-Chloro-1-buten-1-ylidene)bis(4-chlorobenzene) is unique due to the presence of chlorine atoms, which impart specific chemical properties such as increased reactivity and potential biological activity
Propriétés
Numéro CAS |
83929-32-2 |
|---|---|
Formule moléculaire |
C16H13Cl3 |
Poids moléculaire |
311.6 g/mol |
Nom IUPAC |
1-chloro-4-[4-chloro-1-(4-chlorophenyl)but-1-enyl]benzene |
InChI |
InChI=1S/C16H13Cl3/c17-11-1-2-16(12-3-7-14(18)8-4-12)13-5-9-15(19)10-6-13/h2-10H,1,11H2 |
Clé InChI |
ZCWFINABCDPCBV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=CCCCl)C2=CC=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



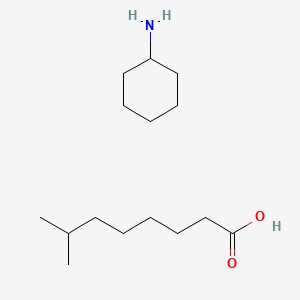

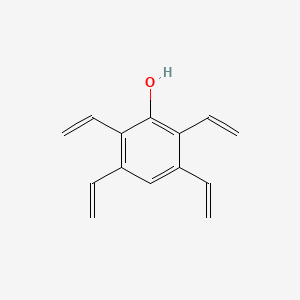


![5,5-Dimethyl-2-[(4-methyl-3-nitrophenyl)azo]cyclohexane-1,3-dione](/img/structure/B12685538.png)
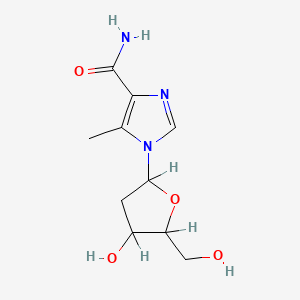
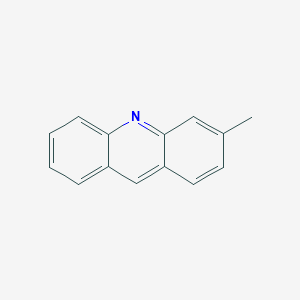
![4-[(Benzyl)amino]butyramide monohydrochloride](/img/structure/B12685563.png)
